Betaxolol
Übersicht
Beschreibung
Betaxolol ist ein kardioselektiver Beta-1-Adrenorezeptor-Antagonist, der häufig zur Behandlung von Bluthochdruck und erhöhtem Augeninnendruck bei ophthalmischer Verabreichung eingesetzt wird . Es handelt sich um ein kleines Molekül mit der chemischen Formel C18H29NO3 und einem Molekulargewicht von 307,43 g/mol . This compound ist bekannt für seine hohe Selektivität für Beta-1-Rezeptoren, die hauptsächlich im Herzen vorkommen, wodurch es wirksam bei der Senkung der Herzfrequenz und des Blutdrucks ist .
Wissenschaftliche Forschungsanwendungen
Betaxolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv Beta-1-Adrenorezeptoren im Herzen und in der glatten Gefäßmuskulatur blockiert . Diese Blockade reduziert die Auswirkungen von Katecholaminen wie Adrenalin, was zu einer Abnahme der Herzfrequenz, des Herzzeitvolumens und des Blutdrucks führt . Zusätzlich senkt this compound den Augeninnendruck, indem es die Produktion von Kammerwasser im Auge verringert . Der genaue Mechanismus beinhaltet die Hemmung der Produktion von cyclischem Adenosinmonophosphat (cAMP), was wiederum die Aktivität der Proteinkinase A und die nachfolgende Kammerwasserproduktion reduziert .
Wirkmechanismus
Target of Action
Betaxolol is a cardioselective beta-blocking agent . It primarily targets the beta-1 adrenergic receptors , which are predominantly located in the heart . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the beta-1 adrenergic receptors and the downstream effects of their activation . Normally, the stimulation of these receptors by catecholamines leads to an increase in heart rate and blood pressure . This compound, by blocking these receptors, inhibits this pathway, leading to a decrease in heart rate and blood pressure . Additionally, beta-1 selective blockers like this compound prevent the release of renin, a hormone produced by the kidneys that leads to constriction of blood vessels .
Pharmacokinetics
This compound is lipophilic and is almost completely absorbed after oral administration . The peak plasma concentration is reached within 2 to 4 hours . Its bioavailability is between 80% to 90%, and it exhibits about 50% protein binding . The apparent distribution volume is 7.7 to 8.8 L/kg, and its elimination half-life is 16 to 20 hours . It is metabolized into mainly inactive metabolites which are excreted in the urine; some unchanged drug (about 15% of a dose) is also excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and blood pressure . By blocking the beta-1 adrenergic receptors, this compound reduces the heart’s response to catecholamines, leading to a slower heart rate and lower blood pressure . This can be beneficial in conditions where the heart is deprived of oxygen, such as ischemic heart disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity/race, comorbidities, and cardiovascular risk, can influence the effectiveness of this compound .
Biochemische Analyse
Biochemical Properties
Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This interaction results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing heart rate and blood pressure, which are critical parameters in cardiovascular cell function . This compound also reduces the pressure within the eye, which is thought to be caused by reducing the production of the liquid (aqueous humor) within the eye .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively blocking catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension .
Temporal Effects in Laboratory Settings
It is known that this compound has a long duration of action, with a significant reduction in exercise-induced tachycardia being observed in healthy subjects 48 hours after the administration of a single 40mg dose .
Dosage Effects in Animal Models
In animal and human studies, this compound’s β-blocking potency was about 4 times that of propranolol after oral administration
Metabolic Pathways
This compound is primarily metabolized in the liver. Approximately 15% of the administered dose is excreted as unchanged drug, the remainder being metabolites whose contribution to the clinical effect is negligible .
Transport and Distribution
It is known that this compound is primarily metabolized in the liver and excreted through the kidneys .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with beta (1)-adrenergic receptors, which are typically located in the cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Betaxolol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-(2-Cyclopropylmethoxy)ethylphenol mit Epichlorhydrin beinhaltet, um ein Epoxid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Isopropylamin umgesetzt, um this compound zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können Erhitzen erfordern, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie verwendet werden, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Betaxolol durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der phenolischen Hydroxylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid können als Reduktionsmittel verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung verschiedener Abbauprodukte führen, während Substitutionsreaktionen verschiedene Derivate von this compound ergeben können .
Vergleich Mit ähnlichen Verbindungen
Betaxolol wird häufig mit anderen beta-1-selektiven Adrenorezeptor-Antagonisten wie Metoprolol, Atenolol und Bisoprolol verglichen . Obwohl alle diese Verbindungen ähnliche Wirkmechanismen aufweisen, ist this compound einzigartig in seiner hohen Selektivität für Beta-1-Rezeptoren und seiner zusätzlichen Verwendung in ophthalmischen Anwendungen bei Glaukom . Im Gegensatz zu nicht-selektiven Betablockern wie Propranolol verursacht this compound keinen Bronchospasmus, wodurch es für Patienten mit Atemwegserkrankungen sicherer ist .
Liste ähnlicher Verbindungen
- Metoprolol
- Atenolol
- Bisoprolol
- Propranolol (nicht-selektiv)
- Timolol (nicht-selektiv)
Die einzigartigen Eigenschaften und Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63659-18-7 | |
Record name | Betaxolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAXOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of betaxolol?
A1: this compound is a selective antagonist of β1-adrenergic receptors [, , , , ]. This means it preferentially binds to these receptors, primarily found in the heart, and blocks the binding of neurotransmitters like adrenaline and noradrenaline.
Q2: How does this compound's β1-adrenergic receptor antagonism relate to its therapeutic effects in treating glaucoma?
A2: While the exact mechanism in glaucoma treatment is unclear, this compound is thought to reduce intraocular pressure (IOP) primarily by decreasing the production of aqueous humor [, ]. This is likely due to its antagonistic effect on β1-adrenergic receptors in the ciliary body, which are involved in aqueous humor production.
Q3: Does this compound exhibit any activity on other ion channels or receptors?
A3: Yes, research suggests that this compound also interacts with other targets besides β1-adrenergic receptors. Studies show that it can directly inhibit voltage-gated sodium and calcium channels in retinal ganglion cells []. It can also inhibit sodium influx into cortical synaptosomes by interacting with neurotoxin site 2 of voltage-sensitive sodium channels [].
Q4: What are the downstream effects of this compound's interaction with voltage-gated calcium channels in retinal ganglion cells?
A4: By inhibiting voltage-gated calcium channels, this compound reduces calcium influx into retinal ganglion cells. This reduction in intracellular calcium ([Ca2+]i) is suggested to contribute to its neuroprotective effects, potentially by preventing calcium overload and subsequent cell death [, ].
Q5: this compound has been suggested to have neuroprotective properties. What evidence supports this claim?
A5: Studies show that this compound can protect retinal ganglion cells from glutamate-induced excitotoxicity, a process implicated in glaucoma and other retinal diseases [, , ]. It also attenuates ischemia-induced effects in the rat retina []. These findings, coupled with its inhibitory effects on calcium influx, support its potential neuroprotective role.
Q6: Does this compound influence the expression of neurotrophic factors?
A6: Yes, topical application of this compound in rats was found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the retina []. This suggests a potential mechanism by which this compound might promote neuronal survival and function.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound hydrochloride, the commonly used form, is C18H29NO3·HCl. It has a molecular weight of 343.9 g/mol.
Q8: What is known about the stability of this compound formulations?
A8: While specific stability data is limited in the provided abstracts, one study investigated the stability of this compound eye drops and found that the combination of this compound with its preservative (benzalkonium chloride) seemed to reduce the pro-apoptotic effects of the preservative alone on human trabecular cells []. This suggests a potential protective interaction within the formulation.
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed after oral administration, with a bioavailability of about 60% in dogs []. Following topical ocular administration, it demonstrates good penetration into the aqueous humor [, ]. It is also known to reach posterior ocular tissues, including the retina and optic nerve head [, ].
Q10: How is this compound metabolized and excreted?
A10: this compound undergoes metabolism primarily via O-dealkylation of the cyclopropylmethoxyethyl moiety and N-dealkylation of the isopropylaminopropoxy moiety []. It is primarily excreted through urine and feces [].
Q11: Does the route of administration (e.g., topical vs. oral) affect this compound's pharmacokinetic profile?
A11: Yes, topical ocular administration results in lower systemic exposure compared to oral administration, making it suitable for local treatment of glaucoma with a reduced risk of systemic side effects [, ].
Q12: Are there differences in the pharmacokinetics of this compound between different formulations, like suspensions and solutions?
A12: One study found that the aqueous humor concentration of this compound was higher after topical administration of a 0.25% suspension compared to a 0.5% solution, although the difference was not statistically significant []. This suggests potential differences in bioavailability depending on the formulation.
Q13: How does the pharmacokinetic profile of this compound compare to other beta-blockers used in glaucoma treatment, like timolol?
A13: this compound has a longer duration of action and a longer plasma elimination half-life compared to timolol [, ]. This allows for less frequent dosing, potentially improving patient compliance.
Q14: Does the presence of active metabolites affect the overall efficacy or safety profile of this compound?
A15: Further research is needed to fully understand the contribution of active metabolites, like hydroxythis compound, to the overall clinical effects of this compound [].
Q15: Are there any genetic factors that influence this compound's pharmacokinetics or pharmacodynamics?
A16: Yes, studies suggest that polymorphisms in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence this compound's antihypertensive and heart rate-lowering effects []. Specifically, carriers of the Pro34 allele might exhibit increased sensitivity to this compound.
Q16: What in vitro models have been used to study the effects of this compound on retinal cells?
A17: Researchers have used mixed retinal cell cultures and isolated retinal ganglion cells from various species, including rats and tiger salamanders, to investigate this compound's neuroprotective effects against glutamate excitotoxicity and its impact on intracellular calcium levels [, , ].
Q17: What in vivo models have been employed to evaluate this compound's effects on IOP and retinal damage?
A18: Studies have used rabbit models to investigate the long-term effects of topical this compound on tissue circulation in the iris and optic nerve head []. Additionally, rat models have been used to assess this compound's ability to attenuate ischemia-induced damage to the retina [].
Q18: Does this compound induce or inhibit drug-metabolizing enzymes?
A19: While not explicitly addressed in the provided abstracts, one study suggests that genetic variations in the CYP2D6 gene, which encodes a drug-metabolizing enzyme, can influence this compound's effects []. This implies a potential for this compound to be metabolized by CYP2D6 and highlights the possibility of drug interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.